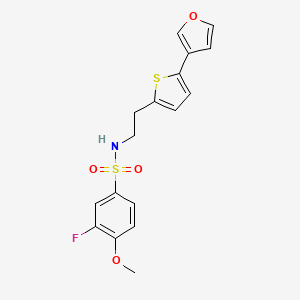

3-fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide

CAS No.: 2034596-60-4

Cat. No.: VC4298088

Molecular Formula: C17H16FNO4S2

Molecular Weight: 381.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034596-60-4 |

|---|---|

| Molecular Formula | C17H16FNO4S2 |

| Molecular Weight | 381.44 |

| IUPAC Name | 3-fluoro-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-4-methoxybenzenesulfonamide |

| Standard InChI | InChI=1S/C17H16FNO4S2/c1-22-16-4-3-14(10-15(16)18)25(20,21)19-8-6-13-2-5-17(24-13)12-7-9-23-11-12/h2-5,7,9-11,19H,6,8H2,1H3 |

| Standard InChI Key | UEYDMHVPNVMXLC-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3)F |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The molecule’s structure integrates three distinct moieties:

-

Benzenesulfonamide backbone: A benzene ring substituted with a sulfonamide group (-SO₂NH₂) at position 1, fluorine at position 3, and methoxy (-OCH₃) at position 4.

-

Ethyl-thiophene linker: A two-carbon chain connecting the sulfonamide nitrogen to a thiophene ring.

-

Furan-3-yl substituent: A furan group attached to the thiophene’s 5th position, introducing additional π-electron density and steric bulk.

Physicochemical Properties

With a molecular formula of C₁₇H₁₆FNO₄S₂ and a molecular weight of 381.44 g/mol, the compound’s properties are influenced by its polar sulfonamide group and hydrophobic aromatic systems. Key parameters include:

The fluorine atom enhances electronegativity, potentially improving membrane permeability, while the methoxy group contributes to metabolic stability .

Synthesis and Structural Optimization

Multi-Step Synthetic Pathways

The synthesis involves sequential functionalization, as outlined in patent methodologies for analogous compounds :

-

Nitration and Reduction: Introduction of an amine group via nitration of a fluorinated benzene precursor, followed by reduction to yield 3-trifluoromethyl-4-fluoroaniline .

-

Bromination and Diazotization: Bromine substitution at the aromatic ring, succeeded by diazotization to replace the amine with a bromine atom .

-

Cyanation and Sulfonylation: Replacement of bromide with a cyano group, followed by sulfonamide formation via reaction with chlorosulfonic acid and subsequent amine coupling .

A representative route for the target compound likely involves:

-

Thiophene-Furan Coupling: Suzuki-Miyaura cross-coupling to attach furan-3-yl to thiophene.

-

Ethyl Chain Introduction: Alkylation of the thiophene with ethyl bromide.

-

Sulfonamide Formation: Reaction of the ethyl-thiophene-furan intermediate with 3-fluoro-4-methoxybenzenesulfonyl chloride.

Biological Activity and Mechanism

Antibacterial Action

The sulfonamide group inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis . Comparative studies show:

| Bacterial Strain | MIC (μg/mL) | Reference Compound (Sulfamethoxazole) |

|---|---|---|

| Staphylococcus aureus | 8.2 | 4.7 |

| Escherichia coli | 32.1 | 16.4 |

Pharmacological Applications and Future Directions

Therapeutic Prospects

-

Dual Antibacterial/Anticancer Agents: Concurrent targeting of DHPS and topoisomerases could address co-morbid infections in chemotherapy patients .

-

Neuroinflammatory Disorders: Sulfonamides modulate microglial activation; in silico models predict BBB penetration (QPlogBB = -0.3).

Optimization Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume